molecular formula C22H24N2O3 B2900502 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-12-2

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2900502
CAS No.: 859112-12-2
M. Wt: 364.445
InChI Key: CUWNBCSQEXBKNG-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzylpiperazine moiety attached to the coumarin core via a methyl bridge at position 4. The coumarin scaffold is substituted with a hydroxyl group at position 6 and a methyl group at position 7 (CAS: 847932-19-8; see ). Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects, often modulated by substituent patterns on the core structure .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-11-21-19(13-20(16)25)18(12-22(26)27-21)15-24-9-7-23(8-10-24)14-17-5-3-2-4-6-17/h2-6,11-13,25H,7-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWNBCSQEXBKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one moiety may produce dihydro derivatives.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a chromen derivative with a chromen-2-one core, a bicyclic compound known for its wide range of biological activities. The presence of a benzylpiperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Potential applications

  • Drug development
  • Biological testing
  • Application development

Interaction mechanisms

  • Interaction with various molecular targets
  • Binding effectively to specific biological targets, such as enzymes and receptors involved in critical metabolic pathways
  • Involving hydrogen bonding, hydrophobic interactions, and pi-pi stacking

Research and development in medicinal chemistry
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups that impart distinct biological properties. Its versatility as a lead compound makes it valuable for further research and development in medicinal chemistry.

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-chromenContains a propoxy groupStudied for similar biological activities; potentially enhanced solubility
4-(4-Methylpiperazin-1-yl)methyl)-6-hydroxychromenSubstituted piperazine; different methyl group positioningVariations in receptor binding affinity
(E)-4-(4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxychromenContains a cinnamyl groupEnhanced biological activity; may exhibit improved pharmacokinetic properties

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels and affect various physiological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Piperazine-Substituted Coumarins
Compound (CAS/Reference) Piperazine Substituent Core Substituents Key Features
Target (847932-19-8, ) Benzyl 6-OH, 7-Me High lipophilicity, hydrogen bonding
4-(3-Chlorophenyl) analog (859127-25-6, ) 3-Chlorophenyl 6-OH, 7-Me Enhanced polarity, metabolic stability
6-Chloro-4-methylpiperazine (899391-19-6, ) Methyl 6-Cl, 7-Me Increased oxidative stability
Table 2: Physicochemical Properties*
Compound (CAS) Molecular Weight logP (Predicted) Hydrogen Bond Donors
847932-19-8 406.47 3.2 1 (6-OH)
859127-25-6 440.89 3.8 1 (6-OH)
899391-19-6 363.85 2.5 0

*Predicted using ChemDraw and references .

Biological Activity

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one, also known as a derivative of chromen-2-one, has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. The following sections will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one
  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.4 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The presence of hydroxyl groups in the chromen core contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress.
  • Receptor Modulation : The piperazine moiety may interact with various receptors in the central nervous system, influencing neurotransmitter systems and potentially leading to anxiolytic or antidepressant effects.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindings
AChE InhibitionExhibited significant AChE inhibitory activity with an IC50 value indicating potency comparable to standard inhibitors .
Antioxidant ActivityDemonstrated effective radical scavenging ability in DPPH assays .
CytotoxicityShowed selective cytotoxic effects against cancer cell lines in vitro, suggesting potential as an anticancer agent .

Case Study: Neuroprotective Effects

A study conducted by Varadaraju et al. (2013) investigated the neuroprotective effects of various piperazine derivatives, including those related to our compound. It was found that compounds with similar structures significantly inhibited AChE activity and demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound exhibits unique properties due to its specific structural features:

Compound NameAChE Inhibition IC50 (µM)Antioxidant Activity
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl...0.85High
4-(cinnamylpiperazin-1-yl)methyl]-6-hydroxy...1.20Moderate
4-(phenylpiperazin-1-yl)methyl]-6-hydroxy...1.50Low

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